molecular formula C10H13ClN2O B1423100 2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride CAS No. 1315367-53-3

2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride

Cat. No.: B1423100
CAS No.: 1315367-53-3
M. Wt: 212.67 g/mol
InChI Key: VZLHYUMKZPAVNW-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride typically involves the reaction of anthranilic acid derivatives with methoxymethyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    4-Hydroxyquinazoline: A derivative with a hydroxyl group at the 4-position.

    2-Methylquinazoline: A derivative with a methyl group at the 2-position.

Uniqueness

2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(methoxymethyl)-1,4-dihydroquinazoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-13-7-10-11-6-8-4-2-3-5-9(8)12-10;/h2-5H,6-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHYUMKZPAVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NCC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride
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